N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(12-9-10-12)18-11-15-14-7-3-4-8-16(14)20(19-15)13-5-1-2-6-13/h12-13H,1-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOKRJZTLZVITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indazole derivatives have been found to have a wide variety of biological properties. They have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk.
Mode of Action
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner.
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in osteoarthritis (oa) cartilage.
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound belonging to the class of indazole derivatives. Its unique structure combines a cyclopentyl group with a tetrahydroindazole moiety, which has been associated with various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features:
- Indazole Core : Known for its diverse pharmacological activities.
- Cyclopentyl Group : Enhances lipophilicity and bioavailability.
- Cyclopropanecarboxamide Moiety : Contributes to its interaction with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Indazole Core | Present |
| Cyclopentyl Group | Present |
| Cyclopropanecarboxamide | Present |
Research indicates that this compound exhibits significant biological activities primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This mechanism is particularly relevant in treating conditions such as rheumatoid arthritis and other inflammatory diseases by targeting Janus kinases (JAKs) which play a critical role in immune response signaling pathways .
- Anticancer Properties : Indazole derivatives have been studied for their potential anticancer activities. The compound may modulate neurotransmitter systems and exhibit cytotoxic effects against various cancer cell lines .
Pharmacological Applications
The pharmacological applications of this compound include:
- Anti-inflammatory Agents : Its ability to inhibit JAKs suggests potential use in managing chronic inflammatory conditions.
- Anticancer Therapeutics : Preliminary studies indicate efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar indazole derivatives, providing insights into the potential efficacy of this compound:
Study 1: Anti-inflammatory Effects
A study demonstrated that indazole derivatives significantly reduced inflammation markers in animal models of arthritis. The mechanism was linked to JAK inhibition and subsequent downregulation of pro-inflammatory cytokines .
Study 2: Anticancer Activity
In vitro tests revealed that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways.
Study 3: Neurotransmitter Modulation
Research on related indazole compounds suggested potential neuroprotective effects by modulating neurotransmitter systems, indicating a broader therapeutic application beyond inflammation and cancer .
Table 2: Summary of Biological Activities
Preparation Methods
Core Indazole Formation
The synthesis begins with constructing the 4,5,6,7-tetrahydro-1H-indazole core. A common approach involves cyclization of cyclohexanone derivatives with hydrazine under acidic conditions. For example, cyclohexanone reacts with hydrazine hydrate in ethanol at reflux to form the dihydroindazole intermediate, which is subsequently dehydrogenated using palladium on carbon (Pd/C) under hydrogen atmosphere to yield the tetrahydroindazole scaffold.
Key Reaction:
$$
\text{Cyclohexanone} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Dihydroindazole} \xrightarrow{\text{Pd/C, H}_2} \text{Tetrahydroindazole}
$$
This step typically achieves yields of 65–75%, with purity dependent on the efficiency of dehydrogenation.
Introduction of the Cyclopentyl Group
The cyclopentyl moiety is introduced via N-alkylation using cyclopentyl bromide or iodide. The tetrahydroindazole intermediate is treated with cyclopentyl halide in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) at 80–90°C for 12–16 hours.
Optimization Insight:
Methylation and Carboxamide Coupling
The final step involves coupling the cyclopropanecarboxamide group to the indazole-methyl intermediate. This is achieved through a nucleophilic acyl substitution reaction:
- Chlorination: Cyclopropanecarbonyl chloride is prepared by treating cyclopropanecarboxylic acid with thionyl chloride (SOCl$$_2$$).
- Amidation: The methylamine derivative of the indazole core reacts with cyclopropanecarbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Reaction Scheme:
$$
\text{Indazole-CH}2\text{NH}2 + \text{ClC(O)C}3\text{H}5 \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Yields for this step range from 50–60%, with impurities primarily arising from incomplete amidation.
Optimization Strategies
Catalytic Enhancements
Transition metal catalysts, such as palladium and copper, have been employed to improve selectivity and reduce reaction times:
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 90°C | 68 | 92 |
| DMSO, 90°C | 72 | 89 |
| Toluene, 110°C | 55 | 85 |
Polar aprotic solvents like DMF balance reactivity and solubility, whereas elevated temperatures in toluene promote decomposition.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradient (60:40 to 90:10 over 20 minutes). This method achieves >98% purity, critical for pharmacological studies.
Spectroscopic Validation
- NMR (400 MHz, CDCl$$3$$):
- Mass Spectrometry: ESI-MS m/z 391.5 [M+H]$$^+$$.
Green Chemistry Approaches
Recent advances emphasize sustainability:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with the indazole-methylamine intermediate. Key steps include:
- Cyclopropane activation : Use of coupling reagents like EDCI/HOBt or DCC for amide bond formation (as seen in related carboxamide syntheses) .
- Indazole functionalization : Alkylation of the indazole core with cyclopentyl groups under basic conditions (e.g., NaH in DMF) .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (DMF vs. dichloromethane) significantly affect yields. For example, lower temperatures minimize side reactions in cyclopropane activation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to assess purity.
- Spectroscopy : Confirm the indazole and cyclopropane moieties via -NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and -NMR (cyclopropane carbons at δ 10–15 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to CHNO).
Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization issues : The compound’s hydrophobicity and flexible cyclopentyl group may hinder crystal formation.
- Solutions : Slow evaporation from a mixed solvent system (e.g., DCM/hexane) at 4°C promotes nucleation. For structural refinement, SHELXL (via SHELX software) is recommended for handling disordered cyclopentyl groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the cyclopropane carboxamide’s electrophilic character .
- Docking studies : Use AutoDock Vina to simulate binding to potential targets (e.g., kinases or GPCRs). The indazole-methyl group may act as a hydrogen-bond donor, while the cyclopropane enhances rigidity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
- Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography to rule out structural discrepancies .
- Contextual factors : Account for cell-line-specific metabolic differences (e.g., CYP450 expression) that may alter activity .
Q. What experimental strategies can elucidate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. The cyclopropane ring is typically metabolically stable, but the indazole’s N-methyl group may undergo oxidation .
- Stability testing : Use simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess hydrolytic stability of the amide bond .
Critical Analysis of Research Gaps
- Stereochemical effects : The impact of cyclopentyl group conformation on target binding remains unexplored. Molecular dynamics simulations could resolve this .
- Mechanistic ambiguity : Conflicting reports on whether the indazole or cyclopropane moiety drives bioactivity necessitate fragment-based drug design (e.g., synthesizing analogs with truncated structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
